3-Amino-1H-quinazoline-2,4-dione
Overview
Description
3-Amino-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.1601 . It is also known by its CAS Registry Number: 30386-01-7 .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One approach involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent-catalyst .Molecular Structure Analysis
The molecular structure of 3-Amino-1H-quinazoline-2,4-dione can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) .Chemical Reactions Analysis
Quinazoline-2,4-diones can undergo various chemical reactions. For instance, alcohol amines have shown considerable activating ability to CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4-dione in water . When diethanolamine (DEA) was used as the catalyst, a 94% yield of quinazoline-2,4-dione could be achieved .Physical And Chemical Properties Analysis
3-Amino-1H-quinazoline-2,4-dione is a white solid with a melting point greater than 400°C . Its molecular weight is 177.1601 .Scientific Research Applications
Anticancer Research
Quinazoline derivatives have shown potential as anticancer agents . They have been synthesized and tested for their biological activities against various types of cancer .
Antibacterial and Antifungal Research
Some quinazoline derivatives have been found to have antibacterial and antifungal properties . They have been tested against various bacterial and fungal strains to evaluate their effectiveness .
Anti-inflammatory Research
Quinazoline derivatives have also been used in anti-inflammatory research . They have been evaluated for their ability to reduce inflammation in various conditions .
Analgesic Research
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . They have been tested for their ability to relieve pain in various conditions .
Antiviral Research
Quinazoline derivatives have also been explored for their antiviral properties . They have been tested against various viruses to evaluate their effectiveness .
Antihypertensive Research
Some quinazoline derivatives have been found to have antihypertensive (blood pressure-lowering) properties . They have been tested for their ability to lower blood pressure in various conditions .
Antidiabetic Research
Quinazoline-2,4-diones have been explored for their potential antidiabetic activity . In a study, compounds were synthesized and screened for in vitro α-amylase and α-glucosidase inhibitory activity . Some of the synthesized compounds displayed moderate activity against these enzymes, which play a key role in the digestion of carbohydrates and thus in blood glucose regulation .
Antioxidant Research
Some quinazoline-2,4-diones have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Cytotoxicity Research
Certain quinazoline-2,4-diones have been evaluated for their cytotoxic effects . In an Artemia salina assay, one of the compounds exhibited a higher cytotoxic effect than 5-fluorouracil, a drug commonly used in cancer treatment .
Sedative-Hypnotic Research
Quinazoline derivatives have been used in research related to sedative-hypnotics . These are drugs that depress or slow down the body’s functions and are used to reduce anxiety, help with sleep disorders, and prevent seizures .
Bronchodilator Research
Choleretic Research
Quinazoline derivatives have been used in choleretic research . Choleretics are substances that increase the volume of secretion of bile from the liver as well as the amount of solids secreted .
Future Directions
Quinazoline-2,4-diones and their derivatives have shown potential in various fields of biology, pesticides, and medicine . Future research could focus on exploring the pharmacological potential of these compounds, as they have shown moderate inhibitory activity against enzymes like α-amylase and α-glucosidase . Additionally, the compound 3d exhibited a higher cytotoxic effect than 5-fluorouracil in the Artemia salina assay , suggesting potential applications in cancer treatment.
properties
IUPAC Name |
3-amino-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGODFWGUBLTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359533 | |
Record name | 3-Amino-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-quinazoline-2,4-dione | |
CAS RN |
30386-01-7 | |
Record name | 3-Amino-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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